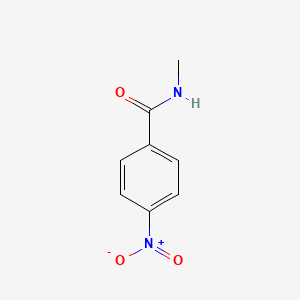

N-Methyl-4-nitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406838. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWAQQSVGQEZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324490 | |

| Record name | N-Methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-23-1 | |

| Record name | 2585-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-4-nitrobenzamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-nitrobenzamide is a chemical compound with the formula C₈H₈N₂O₃. This document provides a detailed overview of its chemical properties, structure, and a representative synthetic protocol. While this compound belongs to the broader class of benzamides, which are known to exhibit a range of biological activities, including the inhibition of poly(ADP-ribose) polymerase (PARP), specific details regarding its direct interaction with signaling pathways are not extensively documented in publicly available literature. This guide summarizes the known chemical data and provides a logical experimental workflow for its synthesis and purification.

Chemical Properties and Structure

This compound is a derivative of benzamide with a methyl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| CAS Number | 2585-23-1 | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | UZWAQQSVGQEZRY-UHFFFAOYSA-N | PubChem[1] |

| Physical State | Solid (Predicted) | |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Solubility | Not explicitly available |

Spectroscopic Data

Spectroscopic data for this compound, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available through various chemical databases. This data is crucial for the structural confirmation of the synthesized compound.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar benzamide derivatives.

Materials:

-

4-Nitrobenzoyl chloride

-

Methylamine (e.g., 40% solution in water)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Methylamine: Slowly add methylamine (1.1 eq) dropwise to the stirred solution of 4-nitrobenzoyl chloride. The reaction is exothermic and the temperature should be maintained at or below room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Procedure:

-

Solvent Selection: Based on the principle of "like dissolves like," a polar solvent such as ethanol or a mixture of ethanol and water is a suitable choice for the recrystallization of the moderately polar this compound.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Biological Activity and Signaling Pathways

Benzamide and its derivatives are a class of compounds known to be inhibitors of poly(ADP-ribose) polymerase (PARP).[2][3][4][5][6] PARP is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. The nicotinamide moiety of NAD+ is the substrate for PARP, and benzamides act as competitive inhibitors due to their structural similarity to nicotinamide.[7][8][9][10]

DNA damage, induced by agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), activates PARP, which then synthesizes poly(ADP-ribose) chains on nuclear proteins, a process crucial for DNA repair.[11][12][13][14][15] Inhibition of PARP can potentiate the effects of DNA-damaging agents, a strategy utilized in cancer therapy.

While the general class of benzamides has been studied as PARP inhibitors, specific experimental data detailing the inhibitory activity of this compound against PARP or its effect on specific signaling pathways is not extensively available in the public domain. Therefore, a specific signaling pathway diagram for this compound cannot be constructed at this time.

However, a logical workflow for investigating the potential PARP inhibitory activity of this compound can be proposed.

Proposed Experimental Workflow for Investigating PARP Inhibition

Caption: Proposed workflow for the synthesis, purification, and biological evaluation of this compound as a potential PARP inhibitor.

Conclusion

This compound is a well-defined chemical entity with established physical and structural properties. Its synthesis can be readily achieved through standard organic chemistry reactions. While its direct biological activity and involvement in specific signaling pathways are not yet fully elucidated, its structural similarity to known PARP inhibitors suggests that it may possess similar properties. The proposed experimental workflow provides a clear path for future research to explore the potential of this compound as a modulator of PARP activity and its therapeutic implications.

References

- 1. This compound | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Specificity of inhibitors of poly(ADP-ribose) synthesis. Effects on nucleotide metabolism in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some protease inhibitors are also inhibitors of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Nicotinamide 3,N4-ethenocytosine dinucleotide, an analog of nicotinamide adenine dinucleotide. Synthesis and enzyme studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Repair of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage by ABC excinuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The time course of DNA repair following methyl nitro-nitrosoguanidine (MNNG) treatment of p388f lymphoma cells in culture. II. DNA repair synthesis and its correlation with strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The DNA Repair Protein MGMT Protects against the Genotoxicity of N-Nitrosodimethylamine, but Not N-Nitrosodiethanolamine and N-Nitrosomethylaniline, in Human HepG2 Liver Cells with CYP2E1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-Methyl-4-nitrobenzamide (CAS 2585-23-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-4-nitrobenzamide (CAS: 2585-23-1), a versatile synthetic intermediate with applications in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, synthesis, key reactions, and safety information.

Core Compound Data

This compound is a nitroaromatic compound featuring a benzamide scaffold. The presence of the electron-withdrawing nitro group and the amide functionality makes it a valuable precursor for the synthesis of various more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 2585-23-1 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Methyl-p-nitrobenzamide, 4-nitro-N-methylbenzamide | [2] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

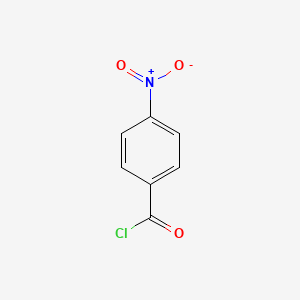

Synthesis of this compound

A common synthetic route to this compound involves the amidation of 4-nitrobenzoic acid.[1] This is typically a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for amide synthesis.

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Methylamine (solution in THF or water)

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of 4-Nitrobenzoic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-nitrobenzoic acid (1 equivalent) in anhydrous DCM or THF.

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to yield crude 4-nitrobenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM or THF and cool the solution to 0 °C.

-

In a separate flask, dissolve methylamine (1.1-1.5 equivalents) and triethylamine (1.5-2.0 equivalents) in the same anhydrous solvent.

-

Slowly add the methylamine solution to the 4-nitrobenzoyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Key Reactions and Synthetic Utility

This compound serves as a valuable intermediate for the synthesis of various derivatives, primarily through the transformation of its nitro group.

Nitro Group Reduction

The most significant reaction of this compound is the reduction of the nitro group to an amine, yielding N-Methyl-4-aminobenzamide. This transformation is a critical step in the synthesis of more complex molecules, including potential pharmaceutical agents.

Caption: Reduction of this compound.

Experimental Protocol: Reduction to N-Methyl-4-aminobenzamide

This is a representative protocol for the nitro group reduction.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C) or Sodium dithionite (Na₂S₂O₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (if using Pd/C)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Catalytic Hydrogenation):

-

Dissolve this compound (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (catalytic amount, typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Procedure (Sodium Dithionite):

-

Dissolve this compound (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.

-

Add sodium dithionite (3-5 equivalents) portion-wise. The reaction is often heated to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product as needed.

Other Key Reactions

| Reaction Type | Reagents | Product | Significance |

| Amide Hydrolysis | 6M HCl, reflux | 4-Nitrobenzoic acid | Cleavage of the N-methylamide bond. |

| Nucleophilic Aromatic Substitution | Methoxide (CH₃O⁻) | N-Methyl-4-methoxybenzamide | Demonstrates the reactivity of the nitro-activated ring. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. While the broader class of nitroaromatic compounds has been investigated for various biological activities, specific data for this compound is not available in the public domain. Research into the biological effects of this compound and its derivatives could be a promising area for future investigation.

Safety Information

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H317: May cause an allergic skin reaction | Skin sensitization (Category 1) |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P333+P317: If skin irritation or rash occurs: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

This safety information is based on available GHS classifications and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 2585-23-1) is a synthetically important molecule, primarily utilized as a precursor for N-Methyl-4-aminobenzamide and other derivatives. Its synthesis and key reactions are well-established in principle, though detailed, publicly available experimental protocols for its various applications are limited. The lack of data on its specific biological activities and mechanisms of action presents an opportunity for further research, particularly in the context of drug discovery and development. Researchers and scientists are encouraged to use the information in this guide as a foundation for their work with this versatile compound, while exercising due caution as outlined in the safety information.

References

Synthesis of N-Methyl-4-nitrobenzamide from 4-nitrobenzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the synthesis of N-Methyl-4-nitrobenzamide, a valuable intermediate in organic synthesis and medicinal chemistry. The primary and most efficient route involves a two-step process commencing with the conversion of 4-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with methylamine. This document outlines detailed experimental protocols, presents key quantitative data, and provides visualizations of the synthetic workflow.

Synthesis Overview

The synthesis of this compound from 4-nitrobenzoic acid is most effectively achieved through a two-step reaction pathway. This method is widely adopted due to its high efficiency and the commercial availability of the starting materials.

Step 1: Formation of 4-nitrobenzoyl chloride

The initial step involves the activation of the carboxylic acid group of 4-nitrobenzoic acid by converting it into a more reactive acyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred as the by-products (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies the purification process.

Step 2: Amidation of 4-nitrobenzoyl chloride

The second step is the nucleophilic acyl substitution reaction between the synthesized 4-nitrobenzoyl chloride and methylamine. This reaction, an example of the Schotten-Baumann reaction, proceeds readily to form the desired this compound. An excess of methylamine or the addition of a non-nucleophilic base is typically used to neutralize the hydrogen chloride by-product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Nitrobenzoic acid | 62-23-7 | C₇H₅NO₄ | 167.12 | Yellowish-white crystalline powder |

| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow fuming liquid |

| 4-Nitrobenzoyl chloride | 122-04-3 | C₇H₄ClNO₃ | 185.56 | Yellow crystalline solid |

| Methylamine (40% in water) | 74-89-5 | CH₅N | 31.06 | Colorless gas/solution |

| This compound | 2585-23-1 | C₈H₈N₂O₃ | 180.16 | Solid |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |

| Acyl Chloride Formation | 4-Nitrobenzoic acid, Thionyl chloride, DMF (cat.) | Neat or Dichloromethane | 1-3 hours | Reflux | 90-98%[1] |

| Amidation | 4-Nitrobenzoyl chloride, Methylamine | Dichloromethane | 0.5-2 hours | 0 °C to Room Temp. | >95% |

Experimental Protocols

3.1. Step 1: Synthesis of 4-nitrobenzoyl chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[1][2][3]

Materials:

-

4-Nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 4-nitrobenzoic acid (1.0 eq).

-

If using a solvent, add anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction is complete when the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain crude 4-nitrobenzoyl chloride as a yellow solid. This product is often of sufficient purity to be used directly in the next step. If further purification is needed, it can be distilled under reduced pressure or recrystallized.[2]

3.2. Step 2: Synthesis of this compound

This protocol is a standard Schotten-Baumann reaction adapted for the synthesis of the target compound.[4]

Materials:

-

4-Nitrobenzoyl chloride (1.0 eq)

-

Methylamine (40% aqueous solution) (2.2 eq)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylamine solution (2.2 eq) dropwise to the stirred solution of the acyl chloride. An exothermic reaction will occur, and a precipitate (methylammonium chloride) may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.

Visualizations

4.1. Overall Synthesis Workflow

References

Spectroscopic Profile of N-Methyl-4-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-4-nitrobenzamide, a key chemical intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Introduction

This compound is a substituted aromatic amide of significant interest in medicinal chemistry and materials science. Its structural features, including the aromatic ring, the amide linkage, and the nitro group, give rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and mass spectra is fundamental for quality control and for understanding its chemical behavior in various applications. This guide presents a consolidated resource of its key spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | Ar-H (ortho to NO₂) |

| ~8.00 | d | 2H | Ar-H (ortho to C=O) |

| ~8.60 | q | 1H | N-H |

| ~2.85 | d | 3H | N-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (Amide) |

| ~149.0 | Ar-C (para to C=O, attached to NO₂) |

| ~141.0 | Ar-C (ipso to C=O) |

| ~129.0 | Ar-C (ortho to C=O) |

| ~123.5 | Ar-C (ortho to NO₂) |

| ~26.5 | N-CH₃ |

Note: The chemical shifts are predicted based on the analysis of similar structures and publicly available spectral information for related compounds.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: KBr Pellet or Thin Solid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1595, ~1480 | Medium | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1290 | Medium | C-N Stretch |

Note: The absorption frequencies are characteristic for aromatic nitro compounds and amides.

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 150 | High | [M - NO]⁺ |

| 134 | Medium | [M - NO₂]⁺ |

| 104 | Medium | [C₇H₄O]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Note: The fragmentation pattern is consistent with the structure of this compound. The data is based on publicly available GC-MS information.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the absorption peaks and record their wavenumbers (cm⁻¹).

-

Assign the observed peaks to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure (GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

-

-

Gas Chromatography (GC) Parameters:

-

GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent).

-

Injector Temperature: 250-280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5-10 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

MS Detector: Quadrupole or Ion Trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

-

Scan Speed: Normal.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and assign the major fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

N-Methyl-4-nitrobenzamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative synthesis protocol for N-Methyl-4-nitrobenzamide. The information is intended for use by professionals in the fields of chemical research and drug development.

Core Compound Data

This compound is a benzamide derivative characterized by a methyl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | |

| CAS Number | 2585-23-1 |

Representative Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on the general Schotten-Baumann reaction conditions used for the synthesis of analogous benzamides, such as the reaction between an amine and an acyl chloride.[2] Researchers should adapt this protocol based on laboratory conditions and safety assessments.

Reaction Scheme: The synthesis involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with methylamine.

Materials:

-

4-nitrobenzoyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (or another suitable base)

-

Diluted hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1.0 molar equivalent of 4-nitrobenzoyl chloride in dichloromethane.

-

Addition of Amine: To the stirred solution, add 1.0 to 1.2 molar equivalents of methylamine. If using an aqueous solution of methylamine, the addition should be done dropwise. The reaction is often exothermic and may require cooling with an ice bath.

-

Base Addition: After the addition of methylamine, add 1.2 molar equivalents of triethylamine to the reaction mixture to neutralize the hydrochloric acid byproduct.[2]

-

Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 30 minutes to an hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with diluted hydrochloric acid, saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Product Isolation: Filter off the drying agent and remove the solvent from the organic phase under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

Logical Relationships and Workflows

The following diagrams illustrate key relationships and a generalized workflow for the synthesis of this compound.

Caption: Chemical Identity of this compound.

Caption: Generalized Synthetic Workflow.

References

Solubility Profile of N-Methyl-4-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Methyl-4-nitrobenzamide in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents available qualitative information and leverages comprehensive quantitative data for the closely related compound, p-nitrobenzamide, to provide valuable insights for researchers. The methodologies for solubility determination are also detailed to facilitate further investigation.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₈H₈N₂O₃. Its structure consists of a benzamide core with a methyl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring. Understanding its solubility is crucial for various applications in research and development, including reaction chemistry, purification, and formulation development.

Solubility Data

Qualitative Solubility of a Related Compound: N,N-dimethyl-4-nitrobenzamide

While specific data for this compound is scarce, qualitative solubility information for the closely related N,N-dimethyl-4-nitrobenzamide indicates that it is slightly soluble in chloroform and methanol upon heating. This suggests that this compound may also exhibit some solubility in polar protic and chlorinated solvents, likely enhanced by an increase in temperature.

Quantitative Solubility of p-Nitrobenzamide (A Closely Related Compound)

In the absence of comprehensive quantitative data for this compound, the solubility of p-nitrobenzamide, a structurally similar compound lacking the N-methyl group, can serve as a useful reference point. The following table summarizes the mole fraction solubility of p-nitrobenzamide in twelve common organic solvents at various temperatures, as determined by the shake-flask method.

Table 1: Mole Fraction Solubility of p-Nitrobenzamide in Various Solvents at Different Temperatures (K)

| Temperature (K) | Water (10^5 * x) | Methanol (10^3 * x) | Ethanol (10^3 * x) | n-Propanol (10^3 * x) | Isopropanol (10^3 * x) | n-Butanol (10^3 * x) | Ethyl Acetate (10^3 * x) | Acetonitrile (10^3 * x) | Dimethylformamide (DMF) (10^2 * x) | Dimethyl Sulfoxide (DMSO) (10^2 * x) |

| 283.15 | 1.02 | 1.83 | 2.51 | 2.15 | 2.33 | 1.95 | 4.35 | 1.98 | 2.15 | 2.55 |

| 288.15 | 1.23 | 2.25 | 3.05 | 2.61 | 2.81 | 2.36 | 5.28 | 2.39 | 2.58 | 3.05 |

| 293.15 | 1.48 | 2.75 | 3.71 | 3.16 | 3.39 | 2.85 | 6.40 | 2.88 | 3.09 | 3.65 |

| 298.15 | 1.79 | 3.35 | 4.51 | 3.83 | 4.09 | 3.44 | 7.73 | 3.48 | 3.71 | 4.37 |

| 303.15 | 2.16 | 4.07 | 5.48 | 4.64 | 4.94 | 4.15 | 9.34 | 4.19 | 4.45 | 5.23 |

| 308.15 | 2.61 | 4.93 | 6.64 | 5.62 | 5.97 | 5.01 | 11.28 | 5.06 | 5.34 | 6.27 |

| 313.15 | 3.14 | 5.96 | 8.04 | 6.80 | 7.22 | 6.06 | 13.62 | 6.10 | 6.41 | 7.52 |

| 318.15 | 3.78 | 7.21 | 9.71 | 8.21 | 8.71 | 7.31 | 16.42 | 7.34 | 7.69 | 9.01 |

| 323.15 | 4.55 | 8.71 | 11.71 | 9.90 | 10.49 | 8.81 | 19.81 | 8.84 | 9.22 | 10.80 |

| 328.15 | 5.47 | 10.51 | 14.12 | 11.93 | 12.63 | 10.61 | 23.86 | 10.64 | 11.06 | 12.94 |

Disclaimer: The data presented in Table 1 is for the related compound p-nitrobenzamide and should be used as an estimation for the solubility of this compound with caution. Experimental verification is highly recommended.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in various organic solvents, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of a solid compound in a solvent at various temperatures.

Materials and Apparatus:

-

This compound (or the compound of interest)

-

A selection of high-purity organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for concentration measurement

-

Syringes with filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the selected solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and placed in the thermostatic water bath set to the desired temperature. The mixture is stirred continuously to facilitate the dissolution process and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter to remove any solid particles.

-

Analysis: The collected sample is immediately diluted with a suitable solvent to prevent precipitation. The concentration of the solute in the diluted sample is then determined using a calibrated analytical method, such as HPLC.

-

Data Calculation: The mole fraction solubility (x) is calculated from the measured concentration.

-

Temperature Variation: The process is repeated at different temperatures to determine the temperature dependence of the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the surveyed literature, this guide provides a framework for researchers by presenting qualitative data for a related compound and comprehensive quantitative data for the structurally similar p-nitrobenzamide. The provided experimental protocol for the shake-flask method offers a robust starting point for determining the precise solubility of this compound in various organic solvents, which is essential for its effective use in scientific and industrial applications. It is strongly recommended that experimental verification be conducted to obtain accurate solubility data for the specific compound of interest.

N-Methyl-4-nitrobenzamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for N-Methyl-4-nitrobenzamide. The following sections detail the chemical's hazards, safe handling procedures, emergency response, and physical and chemical properties to ensure its responsible use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the potential for skin sensitization.[1]

Table 1: GHS Classification [1]

| Classification | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction |

Pictogram:

Signal Word: Warning

Precautionary Statements: [1]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P330 | Rinse mouth. |

| P333+P317 | If skin irritation or rash occurs: Get medical help. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. Data for closely related compounds are included for reference where specific experimental data for this compound is not available.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H8N2O3 | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| Appearance | Not specified (related compound 4-Nitrobenzamide is a white powder) | PubChem[2] |

| Melting Point | Not specified (related compound 4-Nitrobenzamide: 198 - 202 °C) | Fisher Scientific[3] |

| Boiling Point | Not specified | |

| Solubility | Not specified (related compound 4-Nitrobenzamide is insoluble in water) | PubChem[2] |

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Safe Handling

-

Ventilation: Handle in a well-ventilated place.[4] If dust or aerosols are generated, use local exhaust ventilation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

-

Dust Formation: Avoid the formation of dust and aerosols.[4]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]

References

The Rising Potential of N-Methyl-4-nitrobenzamide Derivatives in Therapeutic Development: A Technical Overview

For Immediate Release

[City, State] – [Date] – The scientific community is witnessing a surge of interest in N-Methyl-4-nitrobenzamide derivatives as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth analysis of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.

The core structure of this compound offers a versatile platform for chemical modification, enabling the synthesis of a diverse library of derivatives with enhanced potency and selectivity. Researchers have successfully synthesized and evaluated numerous analogues, revealing significant potential in several key therapeutic areas.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Derivatives of this compound have emerged as significant candidates in oncology research, exhibiting cytotoxic effects against a range of cancer cell lines. Studies have highlighted their ability to induce apoptosis and arrest the cell cycle in various cancer models.

Notably, a series of novel 4-substituted-3-nitrobenzamide derivatives demonstrated potent anti-tumor activity against human colon carcinoma (HCT-116), melanoma (MDA-MB-435), and leukemia (HL-60) cell lines.[1] Compound 4a from this series was particularly effective, with GI50 values ranging from 1.904 to 2.111 µmol/L across the tested cell lines.[1] Furthermore, compounds 4g and 4l-4n showed significant inhibitory activity against MDA-MB435 and HL-60 cells.[1]

Another area of investigation involves nitroimidazole derivatives. Certain N-alkyl-nitroimidazole compounds have shown sensitivity against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cells.[2] The length of the N-alkyl chain was found to influence the anticancer activity against A549 cell lines.[2] The N-methyl moiety, in particular, is a common structural feature in several clinically applied antitumour agents, suggesting its importance in the biological activity of these compounds.[3]

Quantitative Analysis of Anticancer Activity

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 4-Substituted-3-nitrobenzamide (Compound 4a) | HCT-116, MDA-MB-435, HL-60 | GI50 | 1.904-2.111 µmol/L | [1] |

| 4-Substituted-3-nitrobenzamide (Compounds 4g, 4l-4n) | MDA-MB-435 | GI50 | 1.008-3.586 µmol/L | [1] |

| 4-Substituted-3-nitrobenzamide (Compounds 4g, 4l-4n) | HL-60 | GI50 | 1.993-3.778 µmol/L | [1] |

| Nitroimidazole derivatives | Breast Cancer (4T1, MDA-MB-231), Lung Cancer (A549) | IC50 | 1.5 - 18.8 µM | [2] |

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown considerable promise in this arena, with demonstrated activity against a variety of bacteria and other microorganisms.

A study on new 4-nitrobenzamide derivatives, specifically Schiff bases, highlighted their potential as antimicrobial agents.[4] Compounds 3a and 3a1 from this study were identified as the most active.[4] Furthermore, certain N-benzamide derivatives have exhibited good antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[5] For instance, compound 5a showed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli.[5]

In the context of mycobacterial infections, N-alkyl nitrobenzamides have been synthesized and evaluated for their antitubercular activities.[6] Derivatives with intermediate lipophilicity demonstrated the best activities, with MIC values as low as 16 ng/mL.[6] These compounds are thought to target the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[6]

Quantitative Analysis of Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| N-Benzamide derivative (Compound 5a) | Bacillus subtilis | MIC | 6.25 µg/mL | [5] |

| N-Benzamide derivative (Compound 5a) | Escherichia coli | MIC | 3.12 µg/mL | [5] |

| N-Benzamide derivative (Compound 6b) | E. coli | MIC | 3.12 µg/mL | [5] |

| N-Benzamide derivative (Compound 6c) | B. subtilis | MIC | 6.25 µg/mL | [5] |

| N-Alkyl nitrobenzamides | Mycobacterium tuberculosis | MIC | As low as 16 ng/mL | [6] |

| N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamide | Helicobacter pylori | - | Active against metronidazole-resistant strains | [7] |

Experimental Protocols

A summary of key experimental methodologies employed in the evaluation of this compound derivatives is provided below.

Synthesis of N-Alkyl Nitrobenzamides

A standard synthetic approach involves the reaction of a substituted benzoic acid with an appropriate amine. For example, N-(aroyl)-arylsulfonamides can be prepared by refluxing a mixture of a benzoic acid derivative, a sulfonamide, and phosphorous oxychloride for 2 hours on a water bath. The resulting mixture is then cooled and poured into ice-cold water to precipitate the solid product. The crude product is further purified by dissolution in sodium bicarbonate solution, followed by reprecipitation with dilute HCl.[8]

In Vitro Anticancer Activity Assay (SRB Assay)

The anti-tumor activities of synthesized compounds are often evaluated using the Sulforhodamine B (SRB) assay. This method relies on the ability of SRB to bind to protein components of cells that have been fixed to a multi-well plate with trichloroacetic acid. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The diverse biological activities of this compound derivatives underscore their potential as lead compounds for the development of new drugs. The ease of their synthesis and the possibility of fine-tuning their biological activity through structural modifications make them an attractive scaffold for medicinal chemists.

Future research should focus on elucidating the precise mechanisms of action, particularly the signaling pathways involved in their anticancer effects. Further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties will also be crucial for their translation into clinical candidates. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 3. N-methyl antitumour agents. A distinct class of anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. N-(4-Methylphenylsulfonyl)-3-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of N-Methyl-4-nitrobenzamide as a Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-4-nitrobenzamide, a substituted aromatic amide, serves as a crucial and versatile intermediate in organic synthesis. Its chemical architecture, featuring a reactive nitro group and an amide functionality, provides a valuable platform for the construction of a diverse array of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The strategic placement of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a synthetic handle for further functionalization, most notably through its reduction to an amino group. This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound as a pivotal building block in modern organic synthesis.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 2585-23-1 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Melting Point | 181 °C | [2] |

| Boiling Point | 364.1±25.0 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound involves the amidation of 4-nitrobenzoic acid or its more reactive acyl chloride derivative with methylamine.[3]

General Synthesis Workflow

Synthesis of this compound from 4-Nitrobenzoic Acid.

Experimental Protocol: Synthesis from 4-Nitrobenzoyl Chloride

Materials:

-

4-Nitrobenzoyl chloride

-

Methylamine (aqueous solution, e.g., 40%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 4-nitrobenzoyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add an equimolar amount of aqueous methylamine solution dropwise to the stirred solution. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Key Reactions of this compound as a Synthetic Intermediate

The synthetic utility of this compound is primarily centered around the transformations of its nitro group.

Nitro Group Reduction: A Gateway to Functionalization

The most significant reaction of this compound is the reduction of the nitro group to an amino group, yielding 4-amino-N-methylbenzamide.[3] This transformation is a critical step in many synthetic pathways as it introduces a nucleophilic amino group that can be readily derivatized.

Reduction of this compound.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

| Reducing System | Product | Typical Yield | Reference |

| Zinc powder / Ammonium chloride in THF/water/methanol | 4-Amino-N-methylbenzamide | 86% | [2] |

| H₂ / Pd-C | 4-Amino-N-methylbenzamide | High | [3] |

| Sodium dithionite (Na₂S₂O₄) | 4-Amino-N-methylbenzamide | - | [3] |

| Iron powder in ethanol/water | 4-Aminobenzamide (from 4-nitrobenzamide) | 73% (analogous reaction) | [4] |

Experimental Protocol: Reduction using Zinc and Ammonium Chloride[2]

Materials:

-

This compound

-

Ammonium chloride

-

Zinc powder

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (10 g, 55.4 mmol) in THF (160 mL).

-

To this solution, add a solution of ammonium chloride (29.6 g, 55.4 mmol) in water (200 mL) and methanol (200 mL).

-

Add zinc powder (29 g, 444 mmol) portion-wise to the reaction mixture and stir for 15 minutes.

-

Filter the reaction mixture through Celite, and concentrate the filtrate.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate to afford 4-amino-N-methylbenzamide.

Further Reactions of 4-Amino-N-methylbenzamide

The resulting 4-amino-N-methylbenzamide is a valuable intermediate for the synthesis of a wide range of compounds, including those with potential biological activity. The primary amino group can undergo various reactions, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or other coupling reactions.

-

Alkylation: Reaction with alkyl halides.

-

Condensation reactions: Formation of imines or heterocycles.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives serve as precursors in the synthesis of various compounds with potential therapeutic applications. The nitrobenzamide scaffold is found in molecules investigated for a range of biological activities.[3][5] While specific multi-step syntheses starting directly from this compound are not extensively detailed in readily available literature, its role as a precursor to the versatile 4-amino-N-methylbenzamide intermediate is well-established. This amino derivative is a key building block for more complex pharmaceutical agents.

The general workflow for utilizing this compound in the synthesis of more complex molecules is depicted below.

General synthetic workflow starting from this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate, primarily owing to the presence of a readily transformable nitro group. Its synthesis is straightforward, and its reduction to 4-amino-N-methylbenzamide provides a key building block for the construction of a wide range of more complex and potentially bioactive molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of efficient synthetic routes to novel therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for the practical application of this important synthetic intermediate.

References

N-Methyl-4-nitrobenzamide: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-nitrobenzamide is a nitroaromatic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its stability profile and degradation pathways is paramount for its development, handling, and formulation. The presence of a nitro group, an electron-withdrawing functionality, and an N-methyl amide group suggests susceptibility to several degradation mechanisms, including hydrolysis, photolysis, and thermolysis. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, based on established chemical principles and data from structurally related molecules.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Solid (form may vary) |

| CAS Number | 2585-23-1 |

Stability Profile and Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[1][2]

Hydrolytic Degradation

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The electron-withdrawing nature of the 4-nitro group is expected to influence the rate of hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-nitrobenzoic acid and methylamine. Studies on the hydrolysis of N-nitrobenzamides in aqueous sulfuric acid indicate that in strong acid, an A1 reaction mechanism following O-protonation is likely.[3][4]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the cleavage of the carbon-nitrogen bond, resulting in the formation of 4-nitrobenzoate and methylamine. In more dilute acidic or neutral conditions, a water-catalyzed hydrolysis mechanism may also be observed.[3][4]

Proposed Hydrolytic Degradation Products:

-

4-Nitrobenzoic acid

-

Methylamine

Photolytic Degradation

Nitroaromatic compounds are known to be sensitive to light. The photostability of this compound is a critical parameter, especially for storage and handling.

The primary mechanism of photodegradation for many nitroaromatic compounds involves the photoreduction of the nitro group. Upon absorption of UV light, the nitro group can be reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. Another potential photodegradation pathway involves the cleavage of the C-N bond of the nitro group.

Proposed Photolytic Degradation Products:

-

N-Methyl-4-nitrosobenzamide

-

N-Methyl-4-hydroxylaminobenzamide

-

N-Methyl-4-aminobenzamide

-

4-Hydroxy-N-methylbenzamide (following C-NO2 cleavage and substitution)

Thermal Degradation

High temperatures can induce the degradation of this compound. The thermal stability of aromatic amides can be influenced by their substituents. Generally, thermal decomposition of aromatic amides can occur at temperatures above 160°C.[5] For nitroaromatic compounds, a common thermal degradation pathway is the homolytic cleavage of the C-NO₂ bond.[6]

Proposed Thermal Degradation Products:

-

4-Carbamoylphenyl radical (followed by subsequent reactions)

-

Nitrogen dioxide (NO₂)

-

Decarboxylation products at very high temperatures.

Oxidative Degradation

The presence of the aromatic ring and the N-methyl group suggests potential susceptibility to oxidative degradation. Strong oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxide derivatives or hydroxylation of the aromatic ring.

Proposed Oxidative Degradation Products:

-

This compound N-oxide

-

Hydroxylated aromatic derivatives

Biotic/Metabolic Degradation

Based on studies of the aerobic degradation of the structurally similar compound N-Methyl-4-nitroaniline by Pseudomonas sp., a plausible biotic degradation pathway for this compound can be proposed. This pathway would likely initiate with N-demethylation, followed by further degradation of the resulting 4-nitrobenzamide.

Proposed Biotic Degradation Pathway:

-

N-demethylation: Enzymatic removal of the methyl group to form 4-nitrobenzamide and formaldehyde.

-

Amide Hydrolysis: Hydrolysis of 4-nitrobenzamide to 4-nitrobenzoic acid and ammonia.

-

Reduction of Nitro Group: Reduction of the nitro group of 4-nitrobenzoic acid to an amino group, forming 4-aminobenzoic acid.

-

Ring Cleavage: Subsequent aromatic ring cleavage.

Summary of Quantitative Data

As no direct quantitative stability data for this compound was found in the public domain, the following table provides a qualitative summary based on the expected reactivity of its functional groups and data from related compounds.

| Stress Condition | Expected Stability | Plausible Degradation Products |

| Acidic Hydrolysis | Labile | 4-Nitrobenzoic acid, Methylamine |

| Basic Hydrolysis | Labile | 4-Nitrobenzoate, Methylamine |

| Oxidative (H₂O₂) | Potentially Labile | N-oxide derivatives, hydroxylated species |

| Photolytic (UV) | Labile | Nitroso, hydroxylamino, and amino derivatives |

| Thermal | Labile at high temp. | Products of C-NO₂ cleavage, decarboxylation |

Experimental Protocols

The following are proposed experimental protocols for conducting forced degradation studies on this compound. These are based on general guidelines for stability testing of pharmaceuticals.[1][2]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then used for the individual stress studies. The goal is to achieve 5-20% degradation of the active substance.[7]

Hydrolytic Degradation

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at 60°C for 24 hours.

-

After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

-

Dilute to a final concentration suitable for analysis.

-

-

Basic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at 60°C for 8 hours.

-

After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

-

Dilute to a final concentration suitable for analysis.

-

-

Neutral Conditions:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Reflux the solution at 80°C for 48 hours.

-

Cool and dilute to a final concentration suitable for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration suitable for analysis.

Photolytic Degradation

-

Expose a solution of this compound (in a suitable transparent container) to a photostability chamber.

-

The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, dilute the samples to a final concentration suitable for analysis.

Thermal Degradation

-

Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.

-

After the specified time, cool the sample to room temperature.

-

Dissolve a known weight of the stressed solid in a suitable solvent and dilute to a final concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or a buffer) would likely provide good separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a UV scan would be necessary to determine the optimal wavelength).

-

Identification of Degradants: Liquid chromatography-mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.

Conclusion

While direct experimental data on the stability of this compound is limited, a comprehensive understanding of its likely degradation pathways can be inferred from its chemical structure and the behavior of related compounds. It is anticipated that the molecule is susceptible to hydrolysis, photolysis, and thermal degradation. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these pathways and to develop a stability-indicating analytical method, which is a critical step in the research and development of any new chemical entity.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A700949F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

Methodological & Application

Application Note: Laboratory Scale Synthesis of N-Methyl-4-nitrobenzamide

Introduction N-Methyl-4-nitrobenzamide is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds and other complex organic molecules. This document outlines a detailed protocol for its laboratory-scale synthesis via the nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and methylamine. The reaction proceeds by the acylation of methylamine, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This method is reliable, high-yielding, and a classic example of amide bond formation.

Reaction Scheme The overall reaction involves the acylation of methylamine with 4-nitrobenzoyl chloride to form the corresponding N-substituted amide. The hydrogen chloride (HCl) byproduct is typically neutralized by using an excess of the methylamine base.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product based on a representative 10 mmol scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mmol) | Mass / Volume | Physical State |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 1.0 | 10.0 | 1.86 g | Yellow Crystalline Solid[1] |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 2.2 | 22.0 | ~1.9 mL | Aqueous Solution |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL | Colorless Liquid |

| This compound | C₈H₈N₂O₃ | 180.16[2] | 1.0 (Theoretical) | 10.0 (Theoretical) | 1.80 g (Theoretical) | Solid |

Experimental Protocol

1. Materials and Equipment

-

Reagents : 4-Nitrobenzoyl chloride, Methylamine (40% solution in water), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Ethanol (for recrystallization).

-

Equipment : 100 mL Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, separatory funnel, ice-water bath, rotary evaporator, Buchner funnel and flask, standard glassware, pH paper, Thin Layer Chromatography (TLC) plates and chamber.

2. Safety Precautions

-